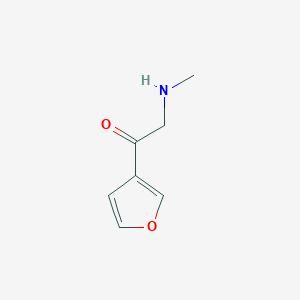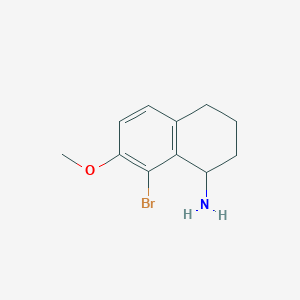
8-Bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is a chemical compound with the molecular formula C11H14BrNO and a molecular weight of 256.14 g/mol . This compound is primarily used for research purposes and is known for its unique structural properties, which include a bromine atom and a methoxy group attached to a tetrahydronaphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the bromination of 7-methoxy-1,2,3,4-tetrahydronaphthalene followed by amination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as dichloromethane. The amination step can be carried out using ammonia or an amine source under appropriate conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents.
Major Products
Oxidation: Formation of 8-bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-aldehyde or 8-bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-carboxylic acid.
Reduction: Formation of 7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8-Bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine: Similar structure but lacks the methoxy group.
6-Bromo-8-methyl-1,2,3,4-tetrahydronaphthalen-1-amine: Similar structure with a methyl group instead of a methoxy group.
8-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline: Similar structure but with an isoquinoline ring instead of a naphthalene ring
Uniqueness
8-Bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to the presence of both bromine and methoxy groups on the tetrahydronaphthalene ring. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C11H14BrNO |
|---|---|
Molecular Weight |
256.14 g/mol |
IUPAC Name |
8-bromo-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C11H14BrNO/c1-14-9-6-5-7-3-2-4-8(13)10(7)11(9)12/h5-6,8H,2-4,13H2,1H3 |
InChI Key |
WOGKMCWWXCQJOS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(CCCC2N)C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4AR,6S,7R,8R,8aS)-6-(allyloxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B13172725.png)
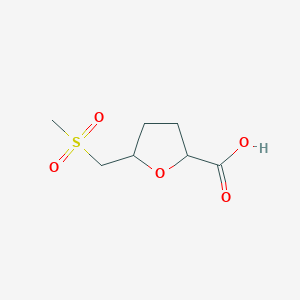
![({[2-(Chloromethyl)pentyl]oxy}methyl)benzene](/img/structure/B13172734.png)
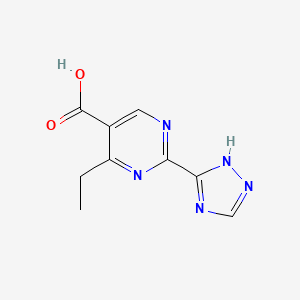
![1-Methyl-5-[(methylamino)methyl]-1H-imidazole-2-carbonitrile](/img/structure/B13172755.png)
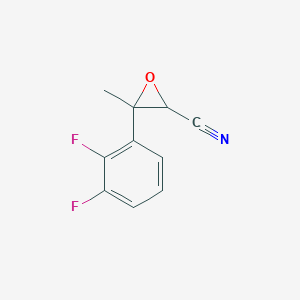
![3-{[(Pyridin-3-yl)methyl]amino}-1lambda6-thietane-1,1-dione](/img/structure/B13172759.png)
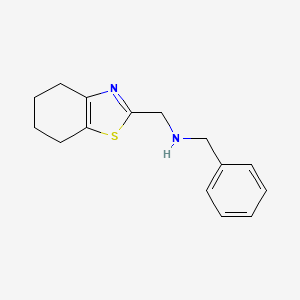

![5-Methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B13172786.png)
![1-[(Benzylamino)methyl]-4,4-difluorocyclohexan-1-ol](/img/structure/B13172787.png)

